molecular formula C8H5Cl3INO B11951218 2,2,2-trichloro-N-(4-iodophenyl)acetamide CAS No. 15238-38-7

2,2,2-trichloro-N-(4-iodophenyl)acetamide

Cat. No.: B11951218
CAS No.: 15238-38-7
M. Wt: 364.4 g/mol
InChI Key: VIZCGGJGPNRJFW-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C8H5Cl3INO It is characterized by the presence of a trichloroacetamide group attached to a 4-iodophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-iodoaniline attacks the carbonyl carbon of trichloroacetyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The trichloroacetamide group can be reduced to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2,2,2-Trichloro-N-(4-iodophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-N-(4-iodophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The trichloroacetamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-(2-iodophenyl)acetamide
  • 2,2,2-Trichloro-N-(4-methylphenyl)acetamide
  • 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide

Uniqueness

2,2,2-Trichloro-N-(4-iodophenyl)acetamide is unique due to the presence of the iodine atom at the para position of the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2,2,2-trichloro-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3INO/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZCGGJGPNRJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15238-38-7
Record name N-(4-IODOPHENYL)-2,2,2-TRICHLOROACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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